molecular formula C16H12ClFN4O B2967902 N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226450-51-6

N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2967902
CAS No.: 1226450-51-6
M. Wt: 330.75
InChI Key: NKHSBJAIUIYXMJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical probe belonging to the class of 1,2,3-triazole derivatives. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its high chemical stability, significant dipole moment, and ability to form hydrogen bonds, which facilitates interactions with diverse biological targets . This stability makes it metabolically robust and a valuable isostere for amide bonds or other planar heterocycles in drug design . Compounds within this structural class have demonstrated substantial research value in early-stage drug discovery. Notably, closely related 1H-1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . The structural optimization of this series has led to some of the most potent PXR inverse agonists and pure antagonists reported to date, with low nanomolar IC50 values in both binding and cellular assays . This makes such compounds critical tools for investigating and mitigating adverse drug-drug interactions and for basic research into PXR's role in physiology and disease. Beyond PXR targeting, the 1,2,3-triazole core is a common feature in compounds investigated for a wide spectrum of pharmacological activities. Research on analogous structures has reported potential in areas such as acetylcholinesterase inhibition for neurodegenerative disease research , as well as anticancer, anti-inflammatory, and antimicrobial activities . The presence of specific substituents, such as the 2-chlorobenzyl and 3-fluorophenyl groups in this molecule, is a common strategy to fine-tune properties like lipophilicity, metabolic stability, and binding affinity to specific targets. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-14-7-2-1-4-11(14)9-19-16(23)15-10-22(21-20-15)13-6-3-5-12(18)8-13/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHSBJAIUIYXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize the available data regarding its biological activity, including findings from various studies and case analyses.

Chemical Structure and Properties

The compound belongs to the class of triazoles , which are known for their diverse biological activities. The presence of the chlorobenzyl and fluorophenyl substituents is significant in enhancing the pharmacological profile of triazole derivatives. Triazoles are characterized by their five-membered ring containing three nitrogen atoms, which contributes to their ability to form hydrogen bonds and interact with biomolecular targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
HeLa (Cervical Cancer)2.41Inhibition of cell proliferation
A549 (Lung Cancer)1.15Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against breast cancer cells compared to others .

  • Apoptosis Induction : The compound was found to enhance the activity of caspase-9 in MCF-7 cells, indicating its role in promoting programmed cell death.
  • Cell Cycle Arrest : Studies demonstrated that this compound induces cell cycle arrest, particularly at the G2/M checkpoint, which is critical for preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative exhibits significant antimicrobial activity. It was tested against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound showed promising results as an antimicrobial agent, particularly against Candida albicans , indicating its potential use in treating fungal infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Kurumurthy et al. (2014) synthesized a series of fluorinated triazoles and evaluated their anticancer activities against multiple cell lines. Their findings suggest that modifications at specific positions on the triazole ring can significantly enhance biological activity .
  • Prima et al. (2017) reported that fluorinated benzo-fused triazoles showed improved efficacy against lung and liver cancer cell lines compared to non-fluorinated analogs. This highlights the importance of fluorination in enhancing the pharmacological properties of triazoles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Synthesis Yield Reference
N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 2-chlorobenzyl, 3-fluorophenyl Anticancer/antifungal potential (inferred from analogs)
Z995908944 2-chloro-6-fluorobenzyl, m-tolyl CFTR modulator; synthesis yield: 50%
(S)-1-(2-chlorobenzyl)-N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo...) (13d) 2-chlorobenzyl, 4-methoxyphenyl amino HIV-1 capsid inhibitor; synthesis yield: 60%
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorobenzyl, 4-fluorobenzyl, 5-amino Antifungal activity (discontinued, likely due to optimization challenges)
Rufinamide (USP Related Compound A) 2-fluorobenzyl Antiepileptic drug; reference standard for pharmaceutical analysis
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl, 5-(trifluoromethyl) Antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells)
N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) 2-chlorobenzyl, benzofuran-2-carboxamide Antifungal activity (12.57% growth inhibition of P. placenta at 1000 ppm)

Substituent Effects on Activity

  • Halogenated Benzyl Groups :
    The 2-chlorobenzyl group in the target compound is shared with analogs like 13d (HIV-1 inhibitor) and 8b (antifungal agent), suggesting its role in enhancing lipophilicity and target binding . In contrast, the 2-fluorobenzyl group in Rufinamide is critical for antiepileptic activity, demonstrating that subtle positional changes (e.g., 2-Cl vs. 2-F) significantly alter pharmacological profiles .

  • Aryl Groups on Triazole :
    The 3-fluorophenyl substituent in the target compound differs from the 4-chlorophenyl group in antitumor analogs and the m-tolyl group in CFTR modulators . Fluorine’s electron-withdrawing nature may improve metabolic stability compared to methyl or methoxy groups, which are more susceptible to oxidation .

  • Amino and Heterocyclic Modifications: The absence of a 5-amino group in the target compound distinguishes it from 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-..., which was discontinued despite antifungal activity, possibly due to synthetic complexity or toxicity . Conversely, compounds with heterocyclic appendages (e.g., thienylmethyl in CAS 899974-10-8) show altered solubility and binding kinetics .

Pharmacological Profiles

  • Anticancer Potential: The 3-fluorophenyl group may enhance activity against cancer cell lines, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-... (68.09% growth inhibition) . However, the lack of a trifluoromethyl group in the target compound could reduce potency compared to this analog.
  • Antifungal Activity :
    The 2-chlorobenzyl moiety is critical in 8b , which inhibits P. placenta at 12.57% . The target compound’s 3-fluorophenyl group may further modulate activity by altering membrane permeability.

  • Neurological Applications : Unlike Rufinamide (antiepileptic) , the target compound lacks a 2-fluorobenzyl group, which is essential for sodium channel modulation. This structural difference highlights the specificity required for neurological targets.

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